molecular formula C10H9F4NO2 B13579059 3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine

3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine

Cat. No.: B13579059
M. Wt: 251.18 g/mol
InChI Key: RLVVPDPGENUMCN-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and a benzodioxocin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a suitable benzodioxocin derivative, followed by amination. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled temperatures and pressures to achieve the desired fluorination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the synthesis while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Conducted in anhydrous solvents under inert atmosphere to prevent unwanted side reactions.

    Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated quinones, while reduction can produce fluorinated alcohols or amines.

Scientific Research Applications

3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine is unique due to its benzodioxocin ring structure combined with multiple fluorine atoms. This combination imparts distinct chemical properties, such as high electronegativity and stability, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H9F4NO2

Molecular Weight

251.18 g/mol

IUPAC Name

3,3,4,4-tetrafluoro-2,5-dihydro-1,6-benzodioxocin-8-amine

InChI

InChI=1S/C10H9F4NO2/c11-9(12)4-16-7-2-1-6(15)3-8(7)17-5-10(9,13)14/h1-3H,4-5,15H2

InChI Key

RLVVPDPGENUMCN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(COC2=C(O1)C=CC(=C2)N)(F)F)(F)F

Origin of Product

United States

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